Bis(tributylstannyl)acetylene

概述

描述

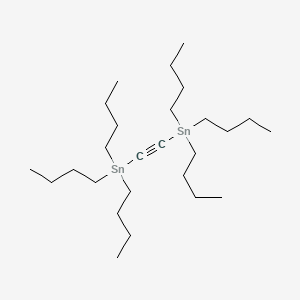

Bis(tributylstannyl)acetylene: is an organotin compound with the molecular formula C26H54Sn2 . It is a pale yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its utility in forming carbon-carbon bonds and is often employed in the synthesis of complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of bis(tributylstannyl)acetylene typically involves the reaction of lithium acetylide-ethylenediamine complex with tributyltin chloride in the presence of tetrahydrofuran. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at room temperature for an extended period, followed by hydrolysis and purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.

化学反应分析

Types of Reactions: Bis(tributylstannyl)acetylene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form stannic derivatives.

Reduction: It can be reduced to form simpler organotin compounds.

Substitution: The stannyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reagents like lithium aluminum hydride.

Substitution: Palladium-catalyzed coupling reactions are common, using reagents like tetrakis(triphenylphosphine)palladium(0).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized organic compounds.

科学研究应用

Applications in Organic Synthesis

1. C-C Bond Formation

BTSA is primarily employed in coupling reactions to form complex organic structures. Its reactive C≡C bond facilitates various transformations, including:

- Stille Coupling Reactions: BTSA serves as a reagent for cross-coupling with aryl halides to produce substituted acetylenes and other derivatives .

- Alkynylation Reactions: It can be utilized to introduce alkynyl groups into organic molecules, enhancing the diversity of synthetic pathways available to chemists .

2. Functionalization of Nanoparticles

Recent studies have demonstrated the use of BTSA in functionalizing gold nanoparticles with organotin units. This application is particularly relevant in biocatalysis, where modified nanoparticles exhibit improved catalytic properties.

Applications in Materials Science

1. Polymer Synthesis

BTSA has been utilized to create novel conjugated organotin polymers, which exhibit unique photoluminescence properties. These polymers are promising candidates for optoelectronic applications due to their enhanced electronic properties .

2. Development of Functional Materials

The compound's ability to act as a precursor for various functional materials is noteworthy. Researchers have explored its use in synthesizing materials with specific optical and electronic characteristics, contributing to advancements in material science .

Case Studies

作用机制

The mechanism by which bis(tributylstannyl)acetylene exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions. The stannyl groups facilitate the transfer of carbon atoms, enabling the formation of complex organic structures. The molecular targets and pathways involved are primarily related to the catalytic activity of palladium and the reactivity of the stannyl groups.

相似化合物的比较

- Bis(trimethylstannyl)acetylene

- Bis(triphenylstannyl)acetylene

- Bis(tributyltin)acetylene

Comparison: Bis(tributylstannyl)acetylene is unique due to its specific reactivity and stability. Compared to bis(trimethylstannyl)acetylene, it offers better solubility in organic solvents. Compared to bis(triphenylstannyl)acetylene, it provides a more favorable reactivity profile for certain types of coupling reactions. Its stability and ease of handling make it a preferred choice in many synthetic applications.

生物活性

Bis(tributylstannyl)acetylene (BTBSA) is an organotin compound characterized by its unique structure, consisting of two tributylstannyl groups linked to an acetylene backbone. Its chemical formula is CHSn with a molecular weight of approximately 604.13 g/mol. This compound has gained attention primarily for its applications in synthetic organic chemistry and materials science, particularly in coupling reactions and the synthesis of functional materials. However, its biological activity remains a critical area of investigation due to its potential toxicity and environmental implications.

BTBSA is synthesized through palladium-catalyzed coupling reactions involving tributylstannyl halides and acetylene derivatives. This method allows for controlled formation with high purity yields. The presence of the reactive C≡C bond enhances its utility in organic synthesis, making it a valuable precursor for various functional materials .

Toxicity and Biological Activity

The biological activity of BTBSA is limited, with significant findings indicating its toxicity rather than therapeutic benefits. It is classified as hazardous, exhibiting acute toxicity upon ingestion and skin contact, leading to irritation and potential serious eye damage . The compound is also noted for its environmental hazards, being very toxic to aquatic life with long-lasting effects .

Toxicological Data

- Acute Toxicity : Toxic if swallowed; harmful in contact with skin.

- Irritation : Causes serious eye irritation and skin irritation.

- Environmental Impact : Very toxic to aquatic life; chronic effects noted.

- Reproductive Toxicity : Potential damage to fertility and unborn children .

| Hazard Category | Description |

|---|---|

| Acute toxicity Category 3 | Toxic if swallowed |

| Acute toxicity Category 4 | Harmful in contact with skin |

| Serious eye damage/eye irritation | Causes serious eye irritation |

| Long-term aquatic hazard | Very toxic to aquatic life with long-lasting effects |

| Reproductive toxicity | May damage fertility; may damage the unborn child |

Research Findings

Despite its limited biological applications, BTBSA has been utilized in various studies focusing on its chemical reactivity rather than direct biological effects. For instance:

- Synthesis of Conjugated Polymers : BTBSA has been employed in the synthesis of conjugated polymers through reactions with brominated naphthalene diimide, showcasing its role as a coupling intermediate .

- Functionalization of Nanoparticles : Research has explored the functionalization of gold nanoparticles using organotin units derived from BTBSA, indicating potential applications in biocatalysis.

- Material Science Applications : Its unique properties have led to investigations into photoluminescent materials, although these studies primarily focus on synthetic applications rather than biological activity.

Case Studies

While specific case studies directly investigating the biological activity of BTBSA are scarce, several studies highlight its reactivity and potential applications:

- Photoluminescent Properties : In a study by Pang and Zheng (2009), BTBSA was used to create novel conjugated organotin polymers that exhibited photoluminescent properties. This application emphasizes the compound's significance in material science rather than direct biological implications.

- Environmental Concerns : The environmental impact of organotin compounds, including BTBSA, has been documented extensively, raising concerns about their toxicity to aquatic ecosystems. Research indicates that organotins can bioaccumulate and exert adverse effects on marine life .

属性

IUPAC Name |

tributyl(2-tributylstannylethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H9.C2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUONNQGFXOEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#C[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308347 | |

| Record name | Bis(tributylstannyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-71-8 | |

| Record name | 994-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(tributylstannyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tributylstannyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Bis(tributylstannyl)acetylene in organic synthesis?

A1: this compound serves as a valuable reagent in palladium-catalyzed Stille coupling reactions. [, , , ] It readily reacts with aryl halides, enabling the efficient synthesis of symmetrical diarylalkynes, crucial building blocks in organic synthesis, particularly for constructing conjugated polymers and oligomers. [, , ]

Q2: Can you provide examples of specific compounds synthesized using this compound and their potential applications?

A2: Researchers have successfully utilized this compound to synthesize:

- Oligomers with recurring benzodiazaborole units: These oligomers exhibit promising optical and electrochemical properties due to their expanded electron systems, potentially leading to applications in optoelectronic devices. []

- Pyromellitic Diimide-Ethynylene-Based Homopolymers: These polymers demonstrate n-channel semiconducting activity, offering new avenues for developing n-channel organic field-effect transistors (OFETs). []

- Naphthalenetetracarboxylic diimide (NDI) containing materials: These materials are explored for their potential in organic electronics and supramolecular chemistry. []

Q3: How does the Stille coupling reaction involving this compound proceed?

A3: In the presence of a palladium catalyst, this compound undergoes a transmetalation reaction with an aryl halide, replacing one tributylstannyl group with the aryl group. Subsequent reductive elimination yields the desired diarylalkyne, regenerating the palladium catalyst. [, , , ]

Q4: What are the structural characteristics of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight, based on its chemical name and structure, this compound likely possesses the following:

Q5: Are there any concerns regarding the stability or compatibility of this compound?

A6: Although the provided research doesn't delve into specific stability details, organotin compounds, including this compound, are generally sensitive to air and moisture. [, ] Therefore, handling them under inert atmospheres, such as nitrogen or argon, is crucial to prevent degradation.

Q6: What analytical techniques are employed to characterize compounds synthesized using this compound?

A6: Researchers commonly employ various spectroscopic and analytical techniques to characterize the products, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirming the formation of desired bonds. [, , ]

- UV-Visible Spectroscopy: To investigate the electronic properties and conjugation length of the synthesized compounds. [, ]

- X-ray Diffraction (XRD): To analyze the solid-state structure and packing of the materials. []

- Atomic Force Microscopy (AFM): To study surface morphology and film formation. []

- Cyclic Voltammetry: To investigate electrochemical properties and energy levels. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。